

Preclinical Profile of (R)-INCB054329: A Novel BET Inhibitor

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Compound of Interest

Compound Name: (R)-INCB054329

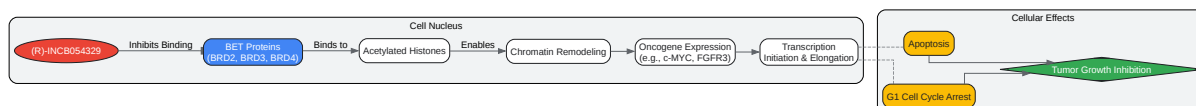
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(R)-INCB054329 is a potent and selective, non-benzodiazepine inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] It targets the BD1 and BD2 domains of BRD2, BRD3, and BRD4, which are crucial transcriptional regulators of key oncogenes like c-Myc.[3] This technical guide provides a comprehensive summary of the preclinical data for **(R)-INCB054329**, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

(R)-INCB054329 functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins.[2][4] This competitive binding prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and gene expression.[2][4] A primary consequence of this inhibition is the downregulation of critical growth-promoting genes, most notably the c-MYC oncogene, which ultimately leads to an inhibition of tumor cell growth.[3][5][6] Studies have shown that treatment with **(R)-INCB054329** leads to the displacement of BRD4 from the promoter of the IL6 receptor (IL6R), resulting in reduced IL6R levels and diminished STAT3 signaling.[5][7]



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Caption: Mechanism of action of **(R)-INCB054329**.

In Vitro Activity

(R)-INCB054329 has demonstrated potent biochemical and cellular activity across a range of hematologic and solid tumor models.

Biochemical Activity

The inhibitory activity of **(R)-INCB054329** against various BET bromodomains is summarized below.

Target	IC50 (nM)
BRD2-BD1	44[8]
BRD2-BD2	5[8]
BRD3-BD1	9[8]
BRD3-BD2	1[8]
BRD4-BD1	28[8]
BRD4-BD2	3[8]
BRDT-BD1	119[8]
BRDT-BD2	63[8]

Notably, **(R)-INCB054329** shows no significant inhibitory activity against 16 non-BET bromodomains at a concentration of 3 μ M.[8]

Cellular Activity

The compound exhibits broad antiproliferative activity against various cancer cell lines.

Cell Type	Measurement	Value (nM)
Hematologic Cancer Cell Lines (n=32)	Median GI50	152 (range: 26-5000)[8][9]
T cells from non-diseased donors	GI50	2435[8]
Colon Cancer Cell Lines	IC50	<500 (in >50% of lines)[3]

Treatment with **(R)-INCB054329** leads to a concentration-dependent accumulation of cells in the G1 phase of the cell cycle and induces apoptosis in sensitive cell lines.[1][3][8]

In Vivo Efficacy

Oral administration of **(R)-INCB054329** has been shown to inhibit tumor growth in several preclinical models of hematologic cancers and solid tumors.

Cancer Model	Xenograft Model	Key Findings
Multiple Myeloma	KMS-12-BM, MM1.S	Efficacious and well-tolerated at exposures that suppressed c-MYC.[8][9]
Diffuse Large B-cell Lymphoma (DLBCL)	Pfeiffer, WILL-2	Single-agent tumor growth inhibition.[1]
Ovarian Cancer	SKOV-3	Combination with olaparib significantly reduced tumor growth.[10]
Colorectal Cancer	RKO	Efficacious as a single agent.[3]

In mouse models, **(R)-INCB054329** exhibited high clearance and a short half-life, necessitating twice-daily dosing in efficacy studies.[9]

Pharmacokinetics

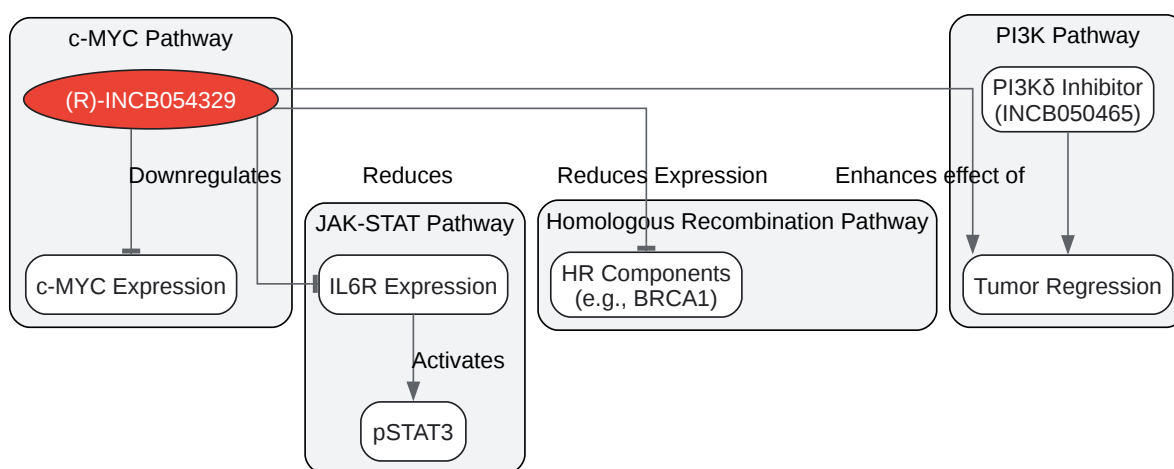
Pharmacokinetic studies have been conducted in both mice and humans, revealing a profile of high clearance and a short half-life.

Species	Parameter	Value
Mice	Clearance	High[8][9]
Mice	Half-life	Short[8][9]
Humans	Mean Terminal Elimination Half-life (t _{1/2})	~2.24 hours (± 2.03)[6][11][12]
Humans	Mean Oral Clearance (CL _{ss} /F)	95.5 L/h (± 135)[11]
Humans	Interpatient Variability in Oral Clearance (CV%)	142%[6][11][12]

The high interpatient variability in oral clearance is a notable characteristic of the compound in humans.[6][11][12]

Signaling Pathway Interactions

(R)-INCB054329 has been shown to modulate several key signaling pathways implicated in cancer.



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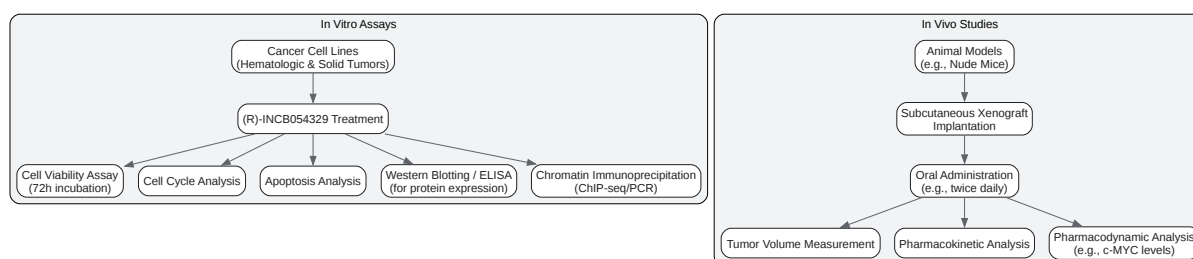
Caption: Key signaling pathways modulated by **(R)-INCB054329**.

- c-MYC Pathway: As a primary target of BET proteins, c-MYC expression is consistently downregulated by **(R)-INCB054329** in both in vitro and in vivo models.[5][8][9]
- JAK-STAT Pathway: In multiple myeloma models, **(R)-INCB054329** suppresses interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling by reducing the expression of the IL-6 receptor.[5][7] This provides a rationale for combination therapy with JAK inhibitors like ruxolitinib.[5][7]

- Homologous Recombination (HR) Pathway: In ovarian cancer models, **(R)-INCB054329** has been shown to reduce the expression of HR components, including BRCA1.[10] This sensitizes HR-proficient ovarian cancer cells to PARP inhibitors like olaparib.[10]
- PI3K Pathway: In models of B-cell lymphoma, combining **(R)-INCB054329** with a PI3K δ inhibitor (INCB050465) resulted in markedly enhanced anti-tumor efficacy.[1]

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of **(R)-INCB054329** is provided below.



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Caption: General experimental workflow.

In Vitro Assays

- Cell Viability Assay: Hematologic cancer cell lines were treated with **(R)-INCB054329** for 72 hours, and the 50% growth inhibition (GI50) values were determined.[8][9]
- Cell Cycle Analysis: The effect of the compound on cell cycle progression was assessed to determine the phase of cell cycle arrest.[8]
- Apoptosis Analysis: The induction of apoptosis in response to treatment was measured.[1][8]
- Western Blotting and ELISA: These techniques were used to measure the expression levels of key proteins such as c-MYC and pSTAT3.[5]
- Chromatin Immunoprecipitation (ChIP): ChIP-sequencing and ChIP-PCR were employed to assess the binding of BRD4 to specific gene promoters, such as that of the IL6R.[5]

In Vivo Studies

- Xenograft Models: Human cancer cell lines (e.g., KMS-12-BM, MM1.S, Pfeiffer, SKOV-3, RKO) were subcutaneously implanted into immunodeficient mice (e.g., female Nu/Nu or Nude mice).[1][3][8][10]
- Drug Administration: **(R)-INCB054329** was administered orally, typically on a twice-daily schedule due to its short half-life in mice.[9][10]
- Efficacy Assessment: Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound, both as a single agent and in combination with other therapies.[1][10]
- Pharmacodynamic Analysis: The levels of target biomarkers, such as c-MYC, were measured in tumor tissues to correlate with drug exposure and efficacy.[8][9]

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